1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is a complex organic compound that features a unique structure combining an indole moiety with a diallylamino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of the methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diallylamino group may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propan-2-ol: Shares the methoxyphenyl group but lacks the indole and diallylamino groups.
1-[(4-Methoxyphenyl)methyl]amino-2-propanol: Contains a similar backbone but differs in the substitution pattern.
Uniqueness
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-4-14-25(15-5-2)17-21(27)18-26-23-9-7-6-8-20(23)16-24(26)19-10-12-22(28-3)13-11-19/h4-13,16,21,27H,1-2,14-15,17-18H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGXULXOUJWKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN(CC=C)CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402649 |
Source
|
Record name | F1021-0064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-18-1 |
Source
|
Record name | F1021-0064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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